2-Amino-2-(2-fluoropyridin-3-yl)acetic acid
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Overview
Description
2-Amino-2-(2-fluoropyridin-3-yl)acetic acid: is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridines followed by fluorination . Another method includes the use of selective fluorinating agents to introduce fluorine atoms into specific positions on the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated pyridines typically involves large-scale chemical reactions under controlled conditions. The use of efficient fluorinating agents and catalysts is crucial to achieve high yields and purity. The process may also involve multiple steps, including purification and isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluoropyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
2-Amino-2-(2-fluoropyridin-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-fluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridines, such as:
- 2-Fluoro-3-methylpyridine
- 4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid (Fluroxypyr)
Uniqueness
2-Amino-2-(2-fluoropyridin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties.
Properties
Molecular Formula |
C7H7FN2O2 |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-amino-2-(2-fluoropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-6-4(2-1-3-10-6)5(9)7(11)12/h1-3,5H,9H2,(H,11,12) |
InChI Key |
AQMAAZBCRZTGAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(C(=O)O)N |
Origin of Product |
United States |
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